1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid
Overview
Description
Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are generally thought of as bulky moieties because of the two adjacent quaternary sp3-hydribized carbon atoms in its diol backbone .
Molecular Structure Analysis
The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hydribized carbon atoms in its diol backbone .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For example, they can be used in formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Scientific Research Applications
Synthesis and Reactivity
1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid serves as a versatile building block in organic synthesis, particularly in the formation of complex molecular structures. For instance, it plays a crucial role in the organocatalytic synthesis leading to the formation of pyrrolidine-2,3,4-tricarboxylic anhydrides. The reaction demonstrates the compound's utility in generating fused pyrrolidine structures, which are valuable in medicinal chemistry for their enzyme inhibitory properties, especially against thrombin (factor IIA) in vitro (Kudryavtsev, Trofimova, & Borisova, 2011).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid have been synthesized for their potential biological activities. For example, the synthesis of N-Boc-α-amino acids with nucleobase residues showcases the compound's relevance in preparing chiral PNA (peptidic nucleic acids), which are significant in genetic research and drug development (Lenzi, Reginato, & Taddai, 1995).
Advanced Material Synthesis
This compound also finds applications in the synthesis of advanced materials. For example, in the synthesis of polybenzyls, which are critical in the development of new polymeric materials with specific properties for industrial applications. The palladium-catalyzed cross-coupling reaction of boronic acids and benzyl bromides, including derivatives of 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid, demonstrates its utility in creating benzyls in high yield, essential for the preparation of polymeric and composite materials (Klärner & Greiner, 1998).
Chemical Synthesis and Catalysis
Furthermore, its role in the efficient synthesis of enantiopure pyrrolizidinone amino acids illustrates the compound's importance in the development of conformationally restricted dipeptide surrogates. These surrogates are instrumental in exploring conformation-activity relationships of biologically active peptides, thus aiding in the design of peptide-based therapeutics with improved efficacy and stability (Dietrich & Lubell, 2003).
Future Directions
Boronic acid-based linkages, namely boronic acid esters and boroxines, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins . This suggests potential future directions in the development of new materials that show a longer lifetime and that can be easily recycled .
properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBZPYAVUGRHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399518 | |
Record name | 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid | |
CAS RN |
351002-85-2 | |
Record name | 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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